molecular formula C16H26N4O2 B7109933 tert-butyl 3-cyclopropyl-8,8-dimethyl-6,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate

tert-butyl 3-cyclopropyl-8,8-dimethyl-6,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate

Cat. No.: B7109933
M. Wt: 306.40 g/mol
InChI Key: IJBPNBXHOFQEAH-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyclopropyl-8,8-dimethyl-6,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate is a complex organic compound that belongs to the class of triazolodiazepines. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopropyl ring, and a triazolodiazepine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Properties

IUPAC Name

tert-butyl 3-cyclopropyl-8,8-dimethyl-6,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-15(2,3)22-14(21)20-9-8-19-12(10-16(20,4)5)17-18-13(19)11-6-7-11/h11H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBPNBXHOFQEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NN=C(N2CCN1C(=O)OC(C)(C)C)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyclopropyl-8,8-dimethyl-6,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring. Common reagents used in this step include hydrazines and carboxylic acids.

    Introduction of the Diazepine Ring: The triazole ring is then fused with a diazepine ring through a series of cyclization reactions. This step may require the use of strong acids or bases as catalysts.

    Addition of the Tert-butyl and Cyclopropyl Groups: The final steps involve the introduction of the tert-butyl and cyclopropyl groups through alkylation reactions. These reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyclopropyl-8,8-dimethyl-6,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-cyclopropyl-8,8-dimethyl-6,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyclopropyl-8,8-dimethyl-6,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.

    Alprazolam: Another benzodiazepine used for the treatment of anxiety disorders.

    Clonazepam: Used for its anticonvulsant and anxiolytic effects.

Uniqueness

Tert-butyl 3-cyclopropyl-8,8-dimethyl-6,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate is unique due to its specific structural features, such as the presence of a cyclopropyl ring and a tert-butyl group. These features may impart distinct chemical and biological properties, making it a valuable compound for research and development.

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